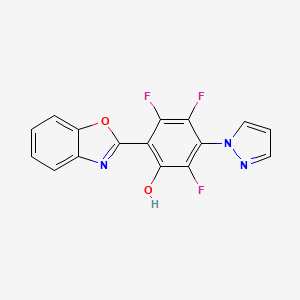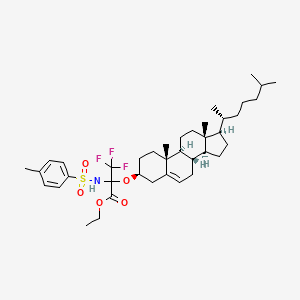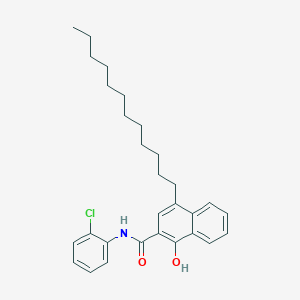![molecular formula C19H19FN2O6S2 B15172697 N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a sulfonyl group, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of 3-aminophenyl, followed by the introduction of the sulfonyl group through sulfonation reactions. The final step involves the coupling of the fluorobenzamide moiety under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the desired product.
化学反応の分析
Types of Reactions
N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving sulfonyl and fluorobenzamide groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetylamino group may participate in hydrogen bonding, while the sulfonyl and fluorobenzamide moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-chlorobenzamide
- N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-bromobenzamide
Uniqueness
N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro or bromo counterparts.
特性
分子式 |
C19H19FN2O6S2 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |
InChI |
InChI=1S/C19H19FN2O6S2/c1-12(23)21-13-3-2-4-14(9-13)22-19(24)17-10-15(5-6-18(17)20)30(27,28)16-7-8-29(25,26)11-16/h2-6,9-10,16H,7-8,11H2,1H3,(H,21,23)(H,22,24) |
InChIキー |
WAFSZNTYYBRYLZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(4-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15172622.png)
![3-[(4-bromophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B15172624.png)
![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)

![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)

![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
